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molecular formula C11H8F3N3O3 B1407850 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide CAS No. 1570497-03-8

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide

Cat. No. B1407850
M. Wt: 287.19 g/mol
InChI Key: POHVEKUFIMMEFT-UHFFFAOYSA-N
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Patent
US09018380B2

Procedure details

To a solution of methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate (3.0 g, 10.5 mmol) in EtOH (80 mL) was added NH2NH2.H2O (3.3 mL, 52.3 mmol). The resulting mixture was stirred at RT for 16 h and then concentrated under reduced pressure. The residue was crystallized from CHCl3 and petroleum ether to afford the title compound (2.7 g, 90%). MS (ES+) C11H8F3N3O3 requires: 287. found: 288 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:14]=[C:13]([C:15](OC)=[O:16])[O:12][N:11]=2)=[CH:6][CH:5]=1.[NH2:21][NH2:22].O>CCO>[F:1][C:2]([F:20])([F:19])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:14]=[C:13]([C:15]([NH:21][NH2:22])=[O:16])[O:12][N:11]=2)=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OC)(F)F
Name
Quantity
3.3 mL
Type
reactant
Smiles
NN.O
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from CHCl3 and petroleum ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)NN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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